Cas no 1159882-83-3 (3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE)

3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is a versatile organic compound with notable stability and reactivity. It features a trifluoromethyl substituent, enhancing its chemical resistance and selectivity in various reactions. This compound is ideal for synthetic applications due to its ability to participate in nucleophilic substitution and elimination reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE structure
1159882-83-3 structure
Product Name:3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE
CAS No:1159882-83-3
MF:C12H16F3N
MW:231.257353782654
CID:5595169
PubChem ID:53487289
Update Time:2025-07-14

3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE
    • Benzenemethanamine, α-(2-methylpropyl)-4-(trifluoromethyl)-
    • SUPHLJUUBYIZRH-UHFFFAOYSA-N
    • N14482
    • 1159882-83-3
    • AKOS012086459
    • 3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine
    • Inchi: 1S/C12H16F3N/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3
    • InChI Key: SUPHLJUUBYIZRH-UHFFFAOYSA-N
    • SMILES: NC(C1=CC=C(C(F)(F)F)C=C1)CC(C)C

Computed Properties

  • Exact Mass: 231.123
  • Monoisotopic Mass: 231.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.100±0.06 g/cm3(Predicted)
  • Boiling Point: 256.8±35.0 °C(Predicted)
  • pka: 8.79±0.10(Predicted)

3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758562-1g
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-amine
1159882-83-3 98%
1g
¥4977.00 2024-08-09

Additional information on 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE

3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE: A Comprehensive Overview

3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE (CAS No. 1159882-83-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its 3-methyl and 4-trifluoromethylphenyl substituents, exhibits a range of biological activities that make it a valuable candidate for various applications.

The chemical structure of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is defined by its molecular formula, C12H16F3N, and its molecular weight of approximately 237.25 g/mol. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. This makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.

In recent years, significant advancements have been made in understanding the pharmacological properties of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound can act as selective inhibitors of specific enzymes involved in metabolic pathways, making them potential candidates for the treatment of metabolic disorders.

Beyond its enzymatic inhibition properties, 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE has also shown promise in modulating receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound can act as agonists or antagonists of G-protein coupled receptors (GPCRs), which are key targets for a wide range of therapeutic interventions. This versatility in receptor modulation opens up new avenues for the development of drugs targeting neurological and psychiatric disorders.

The synthetic accessibility of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established organic reactions, including coupling reactions and functional group transformations. This ease of synthesis allows researchers to efficiently produce large quantities of the compound and its derivatives for further testing and optimization.

In addition to its potential therapeutic applications, 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE has also been studied for its use as a tool compound in academic research. Its well-defined structure and known biological activities make it an ideal candidate for probing the mechanisms underlying various physiological processes. For example, researchers at the University of California have used this compound to investigate the role of specific enzymes in cellular signaling pathways, providing valuable insights into disease mechanisms.

The safety profile of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a therapeutic agent. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.

In conclusion, 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE (CAS No. 1159882-83-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. As research in this area continues to advance, it is likely that new derivatives and analogs of this compound will be discovered, further expanding its utility in both academic and industrial settings.

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